molecular formula C14H14O5S B2426570 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-25-6

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid

Cat. No.: B2426570
CAS No.: 696648-25-6
M. Wt: 294.32
InChI Key: FCCWPBSZNPCKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is an organic compound with the molecular formula C14H14O5S It is characterized by a furoic acid core substituted with a sulfonylmethyl group and a 4-methylbenzyl moiety

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5S/c1-10-2-4-11(5-3-10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCWPBSZNPCKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid typically involves the following steps:

    Formation of the Sulfonylmethyl Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzyl sulfonate.

    Coupling with Furoic Acid: The sulfonylmethyl intermediate is then coupled with 2-furoic acid under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The furoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated furoic acid derivatives.

Scientific Research Applications

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furoic acid moiety may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid: Similar structure but with a 2-methylbenzyl group instead of a 4-methylbenzyl group.

    4-Methylbenzylsulfonyl chloride: A precursor in the synthesis of sulfonylmethyl derivatives.

Uniqueness

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is unique due to the specific positioning of the 4-methylbenzyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Biological Activity

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a furoic acid core substituted with a sulfonyl group and a methylbenzyl moiety. This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function. Additionally, the furoic acid core can engage in hydrogen bonding and π-π interactions, further enhancing the compound's biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Bacillus subtilis50 μg/mL
Enterococcus faecium15 μg/mL
Escherichia coli100 μg/mL

The compound showed significant inhibition zones in agar diffusion assays, confirming its potential as an antimicrobial agent .

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various experimental models. The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus demonstrated that it not only inhibited growth but also reduced biofilm formation, which is critical in chronic infections .
  • In Vivo Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain, suggesting its potential as a therapeutic agent for inflammatory conditions.

Applications in Research

The compound is being explored for various applications beyond antimicrobial and anti-inflammatory uses:

  • Medicinal Chemistry : As a lead compound for drug development targeting infections and inflammatory diseases.
  • Proteomics Research : Used as a biochemical tool to study protein interactions and modifications due to its reactive sulfonyl group.
  • Organic Synthesis : Acts as an intermediate in the synthesis of more complex organic molecules, demonstrating versatility in chemical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.